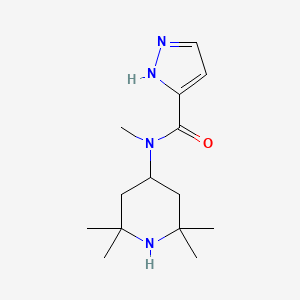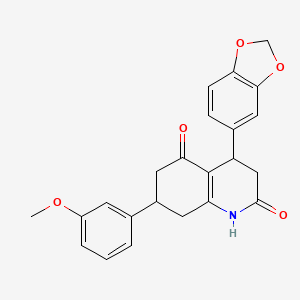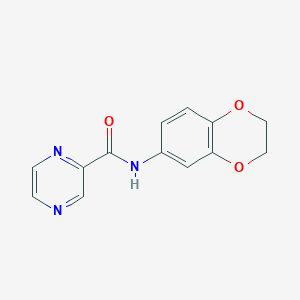![molecular formula C18H29N5O2 B5572978 N-ethyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5572978.png)
N-ethyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide is a useful research compound. Its molecular formula is C18H29N5O2 and its molecular weight is 347.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.23212518 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Non-steroidal Anti-inflammatory Drugs and Cancer Prevention
Research on non-steroidal anti-inflammatory drugs (NSAIDs) has explored their potential in cancer prevention, particularly in bladder cancer. A study by Castelao et al. (2000) found that regular use of certain analgesics, excluding pyrazolon derivatives, might be associated with a decreased risk of bladder cancer, suggesting a protective effect varying by subcategories of formulation. This insight points towards the exploration of specific compounds in NSAIDs for their anti-carcinogenic properties (Castelao, Yuan, Gago-Domínguez, Yu, & Ross, 2000).
Treatment of Poisoning Without Hemodialysis
Fomepizole, a compound related to the treatment of toxicity, has been highlighted for its potential in treating ethylene glycol poisoning without the need for hemodialysis, especially in pediatric cases. This application is crucial in cases where traditional treatments may not be feasible or where they present significant risks or costs (Boyer, Mejia, Woolf, & Shannon, 2001).
Adjunct Treatment in Overdose
In the realm of overdose treatment, especially concerning acetaminophen (APAP), fomepizole has been investigated as an adjunct treatment alongside N-acetylcysteine (NAC). This combination could offer a safer treatment avenue, improving outcomes for patients with high-risk APAP overdose (Link, Rampon, Osmon, Scalzo, & Rumack, 2021).
Exploration of Ketamine in Cognitive and Psychological Research
Ketamine, an NMDA receptor antagonist, has been extensively studied for its effects on cognition, memory impairment, and as a model for psychosis. Newcomer et al. (1999) demonstrated dose-dependent cognitive impairments and schizophrenia-like symptoms in healthy males, shedding light on the NMDA receptor's role in cognitive processes and potential psychiatric disorders (Newcomer, Farber, Jevtovic-Todorovic, Selke, Melson, Hershey, & Craft, 1999).
Muscarinic Agonist Therapy in Alzheimer's Disease
The investigation into cholinomimetics, such as RS-86, for Alzheimer's disease represents a critical area of research. Although short-term administration has shown limited success, exploring compounds that act independently of presynaptic cholinergic terminals continues to be a valuable research direction for understanding and potentially treating Alzheimer's dementia (Bruno, Mohr, Gillespie, Fedio, & Chase, 1986).
Propriétés
IUPAC Name |
N-ethyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]decan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-4-22(12-15-10-19-21(3)11-15)17(25)13-23-14-18(9-16(23)24)5-7-20(2)8-6-18/h10-11H,4-9,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLCGEBXQROHMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN(N=C1)C)C(=O)CN2CC3(CCN(CC3)C)CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5572910.png)
![2-{[1,1'-BIPHENYL]-4-YLOXY}-N-(4-FLUOROPHENYL)ACETAMIDE](/img/structure/B5572915.png)

![17-thia-2,9,11,12,14,15-hexazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,13,15-heptaene](/img/structure/B5572925.png)


![(1S*,5R*)-3-[(2-isopropyl-4-pyrimidinyl)carbonyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572943.png)



![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5572965.png)
![2-(1,2-dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5572973.png)
![3-{[(2-fluoroethyl)amino]sulfonyl}-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5572977.png)

